N-(2-Fluorobenzoyl)morpholine

Description

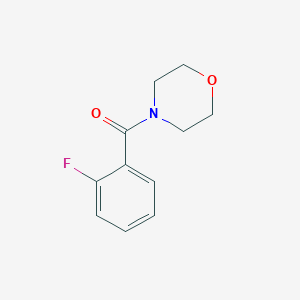

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDNOKLCLGRXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90336284 | |

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1978-64-9 | |

| Record name | N-(2-Fluorobenzoyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90336284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Fluorobenzoyl)morpholine from 2-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Fluorobenzoyl)morpholine, a compound of interest in medicinal chemistry and drug development. The presence of the morpholine moiety can confer favorable pharmacokinetic properties, such as increased water solubility and metabolic stability, while the fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic fate.[1] This document details the primary synthetic pathway, experimental protocols, and relevant data to serve as a valuable resource for researchers in the field.

Synthetic Pathway: Acylation of Morpholine

The synthesis of this compound is typically achieved through the acylation of morpholine with 2-fluorobenzoyl chloride. This classic and efficient method for amide bond formation involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.[1] A non-nucleophilic base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

The overall reaction is illustrated in the following diagram:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine and is a reliable method for the synthesis of the target molecule.[1][2]

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 |

| Morpholine | C₄H₉NO | 87.12 |

| Triethylamine | C₆H₁₅N | 101.19 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |

| Water (deionized) | H₂O | 18.02 |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 |

| Brine (saturated NaCl solution) | NaCl | 58.44 |

2.2. Stoichiometry

| Reactant/Reagent | Molar Equivalents |

| 2-Fluorobenzoyl chloride | 1.0 |

| Morpholine | 1.1 |

| Triethylamine | 1.2 |

2.3. Procedure

-

To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (20 mL per 10 mmol of 2-fluorobenzoyl chloride) at ambient temperature, carefully add 2-fluorobenzoyl chloride (1.0 eq) dropwise. The addition should be slow enough to minimize any significant increase in temperature.[1][2]

-

Stir the reaction mixture at ambient temperature for 1-2 hours after the addition is complete.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water (20 mL).[1][2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).[1][2]

-

Combine the organic extracts and wash sequentially with deionized water (4 x 15 mL) and then with brine.[1][2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][2]

2.4. Purification

The crude this compound can be purified by one of the following methods:

-

Flash Column Chromatography: Purify the crude product on silica gel. A suitable eluent system, determined by TLC, can be a mixture of ethyl acetate and hexanes. To prevent peak tailing due to the basic nature of the morpholine nitrogen, it is advisable to add 0.5-1% triethylamine to the eluent.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Expected Yield and Characterization

While a specific yield for the synthesis of this compound is not explicitly reported in the referenced literature, the analogous reaction of benzoyl chloride with morpholine proceeds with a high yield of 95%.[2] Therefore, a comparable high yield can be expected for this synthesis.

3.1. Characterization Data of a Closely Related Analogue

The following table provides characterization data for the non-fluorinated analogue, N-benzoyl morpholine, which can serve as a reference for the characterization of this compound.[2] It is anticipated that the spectral data for the 2-fluoro derivative will show characteristic signals for the fluorinated phenyl ring.[1]

| Analysis | Data for N-Benzoylmorpholine |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.21-7.40 (m, 5H, ArH), 3.50 (br s, 6H, CH₂), 3.29 (br s, 2H, CH₂) |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 76.6 (CH₂), 74.0 (CH₂), 66.3 (CH₂) |

| MS (ESI) | m/z 191.0 (M+H)⁺ |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-fluorobenzoyl chloride is a straightforward and high-yielding acylation reaction. The provided experimental protocol, based on established methods, offers a reliable procedure for the preparation of this compound. This technical guide serves as a practical resource for researchers engaged in the synthesis of morpholine-containing molecules for applications in drug discovery and development.

References

A Technical Guide to the Amide Coupling Synthesis of N-(2-Fluorobenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for N-(2-Fluorobenzoyl)morpholine, a molecule of interest in medicinal chemistry. The morpholine moiety is a prevalent scaffold in bioactive compounds, known to enhance pharmacokinetic properties like aqueous solubility and metabolic stability.[1] The addition of a fluorine atom to the benzoyl group can further modulate the molecule's electronic properties, lipophilicity, and metabolic fate.[1] This document details two core synthetic strategies: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine, complete with experimental protocols and comparative data.

Synthetic Pathways

Two principal and reliable methods for the synthesis of this compound are predominantly utilized:

-

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride : This classic and efficient method involves the nucleophilic attack of morpholine's secondary amine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically employed to neutralize the hydrochloric acid byproduct.[1] This route is often favored for its simplicity and high yields.[1]

-

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine : This pathway facilitates the direct coupling of a carboxylic acid with an amine using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize common conditions for the amide bond formation between 2-fluorobenzoic acid and morpholine, drawing comparisons from related reactions. Yields are illustrative and may vary based on experimental scale and execution.

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive(s) | Typical Solvent(s) | General Reaction Time | Key Characteristics |

| DCC (Dicyclohexylcarbodiimide) | DMAP (catalytic) | Dichloromethane (DCM) | 12-24 hours | Forms insoluble dicyclohexylurea (DCU) byproduct, which is removed by filtration.[1] |

| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | HOBt (1-Hydroxybenzotriazole) | DCM or DMF | 8-16 hours | Water-soluble carbodiimide; byproduct is also water-soluble, facilitating workup. HOBt improves efficiency and reduces side reactions.[2][3] |

| HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) | DIPEA (N,N-Diisopropylethylamine) | DMF | 2-16 hours | Highly efficient, leading to faster reactions and often higher yields with minimal side reactions.[2] Considered more reactive than HBTU.[2] |

| PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) | Base (e.g., DIPEA) | DMF, DCM | Varies | Offers high coupling efficiency with a low risk of racemization.[2] |

| Isobutyl chloroformate (IBCF) | N-Methylmorpholine (NMM) | THF, DCM | Varies | Forms a mixed anhydride with the carboxylic acid, which then reacts with the amine.[2] |

Experimental Protocols

Protocol 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine.[1]

Materials:

-

2-Fluorobenzoyl chloride (1.0 equivalent)

-

Morpholine (2.0 equivalents)[4]

-

Triethylamine (1.1 equivalents)

-

Dichloromethane (DCM), anhydrous

-

1M HCl

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve morpholine (2.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 2-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Amide Coupling using DCC

This protocol outlines a general procedure using a carbodiimide coupling agent.[1]

Materials:

-

2-Fluorobenzoic acid (1.0 equivalent)

-

Morpholine (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

-

1M HCl

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add morpholine (1.1 eq) and a catalytic amount of DMAP to the solution.[1]

-

Cool the mixture to 0 °C in an ice bath.[1]

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.[1]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

-

Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[1]

-

Filter off the DCU and wash the solid with a small amount of cold dichloromethane.[1]

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Protocol 3: Amide Coupling using EDC/HOBt

This protocol is adapted from a general procedure for amide bond formation.[2][3]

Materials:

-

3-Fluorobenzoic acid (1.0 equivalent)

-

Morpholine (1.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a clean, dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and morpholine (1.2 eq).[2]

-

Dissolve the mixture in anhydrous DCM or DMF.[2]

-

Cool the flask to 0 °C in an ice bath.[2]

-

Add Triethylamine (TEA) or DIPEA (2.5 eq).[2]

-

Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.[2]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring progress by TLC or LC-MS.[2]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualizations

Caption: Acylation of Morpholine with 2-Fluorobenzoyl Chloride.

Caption: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine.

References

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Fluorobenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Fluorobenzoyl)morpholine is a compound of interest in medicinal chemistry and drug development due to the established bioactivity of both the morpholine and fluorobenzoyl moieties. The morpholine ring is a common scaffold in pharmaceuticals, often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 2-fluoro substitution on the benzoyl group can significantly influence the molecule's electronic properties, binding interactions, and metabolic pathways. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for this compound. The predictions are based on the analysis of spectroscopic data for structurally similar compounds, including N-substituted morpholines and various fluorinated benzoyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the morpholine and the 2-fluorobenzoyl protons. The morpholine protons typically appear as two multiplets due to the chair conformation of the ring, with protons adjacent to the oxygen being more deshielded than those adjacent to the nitrogen. The aromatic protons will exhibit splitting patterns influenced by both the carbonyl group and the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Morpholine H (O-CH₂) | 3.6 - 3.8 | m | Protons closer to the deshielding oxygen atom. |

| Morpholine H (N-CH₂) | 3.4 - 3.7 | m | Broad signals may be observed due to restricted rotation around the amide bond. |

| Aromatic H (Ar-H) | 7.1 - 7.6 | m | Complex multiplet due to fluorine-proton and proton-proton coupling. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon is expected to be the most downfield signal. The carbons of the morpholine ring will appear in the aliphatic region, while the aromatic carbons will be in the typical downfield region, with their chemical shifts influenced by the fluorine substituent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 165 - 170 | |

| Aromatic C (C-F) | 158 - 162 (d, ¹JCF ≈ 250 Hz) | Large one-bond coupling with fluorine. |

| Aromatic C | 115 - 135 | Multiple signals with smaller C-F couplings expected. |

| Morpholine C (O-CH₂) | 66 - 68 | |

| Morpholine C (N-CH₂) | 42 - 48 | May show two distinct signals due to slow rotation around the amide bond. |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. The most prominent absorption band is expected to be the carbonyl (C=O) stretch of the amide.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural elucidation.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 209.08 | Molecular ion peak. |

| [M - C₄H₈NO]⁺ | 123.01 | Fragmentation corresponding to the 2-fluorobenzoyl cation. |

| [C₇H₄FO]⁺ | 123.02 | A common fragment for fluorobenzoyl compounds. |

| [C₄H₈NO]⁺ | 86.06 | Fragment corresponding to the morpholinyl cation. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Preparation: For EI, introduce a small amount of the sample directly or via a GC inlet. For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The logical flow for the characterization of this compound using the described spectroscopic techniques is illustrated below.

Sourcing and Purity of N-(2-Fluorobenzoyl)morpholine Starting Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sourcing and purity considerations for the starting materials required for the synthesis of N-(2-Fluorobenzoyl)morpholine. While a detailed Certificate of Analysis with validated analytical methods for the final compound is not publicly available, this document consolidates available data on its precursors—2-Fluorobenzoyl chloride, Morpholine, and 2-Fluorobenzoic acid—and outlines established methodologies for synthesis and quality control analysis based on analogous compounds.

Sourcing and Purity of Starting Materials

The successful synthesis of this compound with high purity is critically dependent on the quality of the starting materials. This section details major commercial suppliers and their typical purity specifications for the key precursors.

2-Fluorobenzoyl Chloride

2-Fluorobenzoyl chloride is a key acylating agent in one of the primary synthetic routes. It is commercially available from various suppliers with typical purities exceeding 98%.

| Supplier | Catalog Number | Purity Specification |

| Sigma-Aldrich | 120847 | ≥99% |

| TCI America | F0195 | >98.0% (GC) |

| Chem-Impex | 45348 | ≥98% (GC) |

Morpholine

Morpholine, the amine component in the synthesis, is a widely available and relatively inexpensive starting material. High purity grades are readily accessible.

| Supplier | Catalog Number | Purity Specification |

| Sigma-Aldrich | M8250 | ≥99.0% (ACS reagent) |

| Ottokemi | M 2365 | 99% |

| CDH Fine Chemical | 029272 | ≥99.0% (GC) |

| MAGlobal Trading | - | ≥99% |

2-Fluorobenzoic Acid

As an alternative to 2-fluorobenzoyl chloride, 2-fluorobenzoic acid can be used in a coupling reaction. It is a stable solid and is available in high purity from several chemical suppliers.

| Supplier | Catalog Number | Purity Specification |

| Sigma-Aldrich | 412244 | 97% |

| TCI America | F0035 | >98.0% (Titration) |

| Chem-Impex | 30015 | 98-102% (Assay by titration) |

| SynThink Research Chemicals | SA10604 | High purity with CoA |

Synthetic Pathways for this compound

Two primary and reliable methods for the synthesis of this compound are the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine.[1] The acylation route is often favored for its simplicity and typically high yields.[1]

Figure 1. Synthetic Pathways to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Synthesis via Acylation of Morpholine (Pathway 1)

This method involves the reaction of morpholine with 2-fluorobenzoyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Materials:

-

Morpholine (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

2-Fluorobenzoyl chloride (1.0 equivalent)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, add 2-fluorobenzoyl chloride (1.0 eq) dropwise at ambient temperature.[1]

-

Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding deionized water.[1]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Synthesis via Amide Coupling (Pathway 2)

This pathway utilizes a coupling agent to facilitate the formation of the amide bond between 2-fluorobenzoic acid and morpholine.[1]

Materials:

-

2-Fluorobenzoic acid (1.0 equivalent)

-

Morpholine (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve 2-fluorobenzoic acid (1.0 eq) and a catalytic amount of DMAP in anhydrous dichloromethane.[1]

-

Add morpholine (1.1 eq) to the solution.[1]

-

Cool the mixture to 0°C in an ice bath.[1]

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.[1]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[1]

-

Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.[1]

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

-

Purify the crude product by column chromatography or recrystallization.[1]

Purity Analysis and Quality Control

A robust quality control workflow is essential to ensure the purity and identity of the synthesized this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

Figure 2. Typical Quality Control Workflow for this compound.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary technique for determining the purity of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common starting point. UV detection would be suitable for this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to detect volatile impurities. Due to the relatively low volatility of this compound, derivatization might be necessary to improve its chromatographic properties.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the morpholine and the 2-fluorobenzoyl moieties. The presence of a single fluorine resonance in the ¹⁹F NMR spectrum would confirm the regiochemistry of the fluorine substitution.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl stretch (typically around 1650 cm⁻¹) and C-F bond vibrations.

By carefully selecting high-purity starting materials, employing robust synthetic and purification protocols, and implementing a thorough analytical quality control strategy, researchers can confidently produce this compound of the required quality for their research and development needs.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of N-(2-Fluorobenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Due to a lack of experimentally determined data, the following table summarizes the predicted physicochemical properties for N-(2-Fluorobenzoyl)morpholine, offering a baseline for experimental design and computational modeling.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₁₂FNO₂ | - |

| Molecular Weight | 209.22 g/mol | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (most basic) | -1.7 ± 0.4 | ChemSpider |

| logP | 1.56 | ChemSpider |

| Aqueous Solubility | 1.1 g/L | ChemSpider |

Note: The values presented are computationally predicted and have not been experimentally verified. They should be used as estimates for guiding laboratory work.

Synthesis of this compound

Two primary synthetic pathways are commonly employed for the synthesis of this compound. Both methods are robust and utilize readily available starting materials.

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This is a classic and efficient method for amide bond formation. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine

This pathway involves the direct coupling of 2-fluorobenzoic acid with morpholine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physicochemical properties of an organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

Repeat the measurement at least twice to ensure reproducibility.

Boiling Point Determination (Micro Method)

For small quantities of a liquid, the micro boiling point method is suitable.

Apparatus:

-

Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Add a few drops of the liquid sample into the small test tube.

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube or beaker containing the heating liquid, making sure the sample is fully immersed.

-

Gently heat the side arm of the Thiele tube or the beaker.

-

Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Solubility Determination

The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.

Apparatus:

-

Small test tubes with stoppers

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Stopper the test tubes and vortex for 1-2 minutes.

-

Visually inspect for the complete dissolution of the solid.

-

Classify the solubility as soluble, partially soluble, or insoluble.

Procedure for Quantitative Aqueous Solubility (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

pKa Determination

The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent system (e.g., water or a water-cosolvent mixture if the compound has low aqueous solubility).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

If the compound is expected to be basic, titrate with the standardized HCl solution. If acidic, titrate with the standardized NaOH solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound like this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties, synthetic methodologies, and essential experimental protocols for the characterization of this compound. While experimental data for this specific compound remains to be published, the information and procedures outlined here offer a robust framework for researchers to undertake its synthesis and detailed characterization. Such studies are crucial for elucidating its potential applications in drug discovery and materials science.

An In-depth Technical Guide to the Characterization of N-(2-Fluorobenzoyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of N-(2-Fluorobenzoyl)morpholine, a synthetic organic compound with the molecular formula C₁₁H₁₂FNO₂. This document details its chemical identity, key physicochemical properties, and the analytical techniques used for its structural elucidation and purity assessment. Detailed experimental protocols for its synthesis are provided, along with expected characterization data based on spectroscopic principles and analysis of analogous structures. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related molecules in the field of drug discovery and development.

Introduction

This compound, also known as (2-fluorophenyl)(morpholino)methanone, is a member of the benzamide class of compounds. The incorporation of a morpholine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates, often enhancing solubility and metabolic stability. The presence of a fluorine atom on the benzoyl moiety can significantly influence the electronic properties, lipophilicity, and metabolic fate of the molecule, making it an interesting scaffold for further functionalization and biological screening. Accurate characterization is paramount to ensure the identity, purity, and reproducibility of the compound in any research and development setting.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2-fluorophenyl)(morpholino)methanone |

| Synonyms | This compound |

| CAS Number | 1978-64-9 |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Appearance | Expected to be a solid at room temperature |

Synthesis of this compound

This compound can be reliably synthesized via two primary pathways: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine.[1]

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This is a classic and efficient method for forming the amide bond. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Acylation of Morpholine

Materials:

-

Morpholine (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

2-Fluorobenzoyl chloride (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred morpholine solution dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine

Experimental Protocol: Amide Coupling

Materials:

-

2-Fluorobenzoic acid (1.0 equivalent)

-

Morpholine (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve 2-fluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane or dimethylformamide in a round-bottom flask under an inert atmosphere.

-

Add morpholine (1.1 eq.) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling agent (e.g., EDC or DCC, 1.1 eq.) portion-wise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form.

-

If DCU has precipitated, filter it off and wash the solid with a small amount of cold dichloromethane.

-

Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Structural Characterization

The structure and purity of this compound are confirmed using a combination of spectroscopic techniques. The expected data are summarized in Table 2.

Table 2: Spectroscopic Characterization Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (4H) in the range of 7.1-7.5 ppm, showing complex splitting patterns due to fluorine coupling. Morpholine protons (8H) as two broad multiplets or distinct signals in the range of 3.2-3.8 ppm. |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm). Aromatic carbons (6C) in the range of 115-165 ppm, with characteristic C-F couplings. Morpholine carbons (4C) in the range of 42-67 ppm. |

| IR (Infrared) | Strong C=O (amide) stretch around 1630-1660 cm⁻¹. C-F stretch around 1200-1250 cm⁻¹. C-N stretch around 1400-1450 cm⁻¹. Aromatic C-H stretches above 3000 cm⁻¹. Aliphatic C-H stretches below 3000 cm⁻¹. |

| Mass Spec. (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight (209.22 g/mol ). Fragmentation pattern showing characteristic losses of the morpholine and fluorobenzoyl moieties. |

Visualization of Workflows

The following diagrams illustrate the synthetic pathways and the general workflow for the characterization of this compound.

Caption: Synthetic workflow for the acylation of morpholine.

Caption: Synthetic workflow for amide coupling.

Caption: General workflow for purification and characterization.

Conclusion

This technical guide has outlined the essential information for the synthesis and characterization of this compound. The provided protocols for acylation and amide coupling represent reliable methods for its preparation. The expected spectroscopic data, based on established principles and data from analogous compounds, serve as a benchmark for the structural verification and purity assessment of the synthesized compound. The logical workflows visualized in this document provide a clear and concise guide for researchers and professionals working with this molecule. Adherence to these characterization practices is crucial for ensuring the quality and reliability of data in any subsequent biological or medicinal chemistry studies.

References

Unveiling N-(2-Fluorobenzoyl)morpholine: A Technical Guide to its Synthesis and Scientific Significance

For Immediate Release

This technical guide provides a comprehensive overview of N-(2-Fluorobenzoyl)morpholine, a synthetic organic compound of interest to researchers, scientists, and drug development professionals. While the specific discovery and a detailed historical timeline of this compound are not extensively documented in readily available literature, its chemical structure, incorporating both a fluorinated phenyl ring and a morpholine moiety, places it within a class of molecules with significant pharmacological importance. This guide will delve into its synthesis, potential applications based on the bioactivities of structurally related molecules, and detailed experimental protocols.

Core Compound Characteristics

This compound, with the CAS Number 1978-64-9, is characterized by a 2-fluorobenzoyl group linked to a morpholine ring via an amide bond. The presence of the morpholine ring, a common scaffold in many biologically active compounds, is known to confer favorable pharmacokinetic properties such as enhanced water solubility and metabolic stability. The fluorine substitution on the benzoyl ring is a strategic modification in medicinal chemistry often employed to improve metabolic stability, binding affinity, and other pharmacokinetic parameters.

| Property | Data |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| CAS Number | 1978-64-9 |

| IUPAC Name | (2-fluorophenyl)(morpholino)methanone |

| Synonyms | This compound |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through two primary and well-established pathways: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine. Both methods are robust and utilize readily available starting materials. The acylation route is often favored due to its simplicity and typically high yields.

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This classic and efficient method for amide bond formation involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct.

Caption: Acylation of Morpholine with 2-Fluorobenzoyl Chloride.

Materials:

-

Morpholine (1.1 equivalents)

-

2-Fluorobenzoyl chloride (1.0 equivalent)

-

Triethylamine (1.2 equivalents)

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Water

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve morpholine and triethylamine in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 2-fluorobenzoyl chloride in anhydrous dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine

This pathway involves the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Caption: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine.

Materials:

-

2-Fluorobenzoic acid (1.0 equivalent)

-

Morpholine (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous dichloromethane

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-fluorobenzoic acid and morpholine in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of DCC in anhydrous dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction by TLC.

-

Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in publicly available literature, the structural motifs suggest potential for various pharmacological activities. A study on the amides of 3-fluorobenzoic acid has indicated that the related compound (3-fluorophenyl)(morpholino)methanone exhibits pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The broader class of morpholine derivatives has been extensively explored in drug discovery and is associated with a wide range of biological activities, including but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Anticonvulsant

-

Antimicrobial

The morpholine ring is a versatile and privileged scaffold in medicinal chemistry, and its derivatives are integral components of numerous approved and experimental drugs. It is often employed to enhance the potency and pharmacokinetic properties of bioactive molecules.

Future Directions

The lack of extensive public data on this compound presents an opportunity for further research. A thorough investigation into its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, is warranted. Detailed structure-activity relationship (SAR) studies of a series of related analogues could provide valuable insights for the design of novel therapeutic agents. Furthermore, exploration of its mechanism of action and potential molecular targets will be crucial in elucidating its therapeutic potential.

Caption: Proposed Research Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of N-(2-Fluorobenzoyl)morpholine as a Potential Kinase Inhibitor

Disclaimer: As of the current literature review, specific data on N-(2-Fluorobenzoyl)morpholine as a kinase inhibitor is not available. The following application notes and protocols are therefore provided as a general framework for the initial evaluation of a novel compound with this chemical scaffold for its potential as a kinase inhibitor. The methodologies are based on established practices in kinase inhibitor drug discovery.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[2] The morpholine ring is a privileged pharmacophore in medicinal chemistry, known to be a component of various biologically active molecules, including approved kinase inhibitors.[3][4][5] Its ability to improve pharmacokinetic properties and interact with target proteins makes it a valuable scaffold in drug design.[5][6]

This compound is a compound that incorporates this key morpholine moiety. While its specific biological activities are not yet characterized in publicly available literature, its structure merits investigation as a potential kinase inhibitor. These application notes provide a roadmap for researchers to screen and characterize this compound for such activity.

Data Presentation: Hypothetical Data Tables

Successful experimental evaluation of this compound would yield quantitative data that can be summarized as follows.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM)¹ | Ki (nM)² | Assay Method |

| Example Kinase 1 | Data | Data | Luminescence-based |

| Example Kinase 2 | Data | Data | TR-FRET |

| Example Kinase 3 | Data | Data | ELISA |

| ... (Kinome Panel) | ... | ... | ... |

¹IC50: The half-maximal inhibitory concentration of the compound. ²Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the kinase.

Table 2: Cellular Activity of this compound

| Cell Line | Target Kinase | Cellular IC50 (µM)¹ | Cytotoxicity (CC50, µM)² |

| Example Cell Line A | Example Kinase 1 | Data | Data |

| Example Cell Line B | Example Kinase 2 | Data | Data |

¹Cellular IC50: The concentration of the compound that inhibits the kinase activity or a downstream signaling event by 50% in a cellular context. ²CC50: The concentration of the compound that causes 50% cell death.

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for high-throughput screening to determine the direct inhibitory effect of this compound on a panel of purified kinases.[7] It measures the amount of ATP remaining after the kinase reaction.[7][8]

Materials:

-

Recombinant human kinase enzymes

-

Specific peptide substrates for each kinase

-

Adenosine 5'-triphosphate (ATP)

-

This compound (dissolved in DMSO)

-

Known kinase inhibitor (positive control, e.g., Staurosporine)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, BSA)

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, flat-bottom 384-well assay plates

-

Multichannel pipettor and luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.[7]

-

Assay Plate Preparation: Add 1 µL of the diluted compound, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[7]

-

Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding peptide substrate.

-

Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. Include a "no kinase" control to determine the baseline for 100% inhibition.[7] Gently mix the plate.

-

Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.[7] Incubate at room temperature for 10 minutes to stabilize the signal.[7]

-

Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA)

This protocol measures the ability of this compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.[2][9]

Materials:

-

Cell line expressing the target kinase and substrate

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Appropriate positive and negative controls

-

Cell lysis buffer

-

ELISA plate pre-coated with a capture antibody for the substrate protein

-

Detection antibody specific for the phosphorylated form of the substrate

-

HRP-conjugated secondary antibody

-

TMB substrate solution and stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency at the time of the experiment and incubate for 24 hours.[2]

-

Compound Treatment: Treat cells with various concentrations of this compound and controls for a specified duration (e.g., 1-24 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well.[2]

-

ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate and incubate.[2] b. Wash the plate and add the phospho-specific detection antibody.[2] c. After incubation and washing, add the HRP-conjugated secondary antibody.[2] d. Following another incubation and wash, add the TMB substrate and incubate in the dark.[2] e. Stop the reaction with the stop solution and measure the absorbance at 450 nm.[2]

-

Data Analysis: Normalize the phospho-protein signal to the total protein amount (if measured in parallel). Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.

Visualizations

Caption: A generic receptor tyrosine kinase signaling pathway.

Caption: Experimental workflow for kinase inhibitor screening.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for N-(2-Fluorobenzoyl)morpholine as a Potential Antimicrobial Agent

Disclaimer: As of the latest literature review, specific antimicrobial activity data for N-(2-Fluorobenzoyl)morpholine against pathogenic microorganisms is not publicly available. The following application notes and protocols are based on the general antimicrobial properties observed in analogous morpholine derivatives and are provided as a representative framework for research and development professionals. The presented data is hypothetical and should be confirmed through dedicated experimental validation.

Introduction

Morpholine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. The morpholine ring is a key pharmacophore in several approved drugs. The incorporation of a fluorobenzoyl moiety to the morpholine scaffold, as in this compound, presents an interesting candidate for antimicrobial drug discovery. The fluorine substitution can potentially enhance metabolic stability and binding affinity to target enzymes. These notes provide a comprehensive guide for the preliminary evaluation of this compound as an antimicrobial agent.

Hypothetical Antimicrobial Activity

Based on the activity profiles of structurally related N-acylmorpholines, this compound is postulated to exhibit inhibitory activity against a range of bacterial and fungal pathogens. The proposed mechanism of action, while not elucidated, may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Data Presentation

The following tables summarize the hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound against selected pathogens.

Table 1: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 | 32 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 8 | 16 |

| Escherichia coli (ATCC 25922) | Gram-negative | 64 | >128 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 | >128 |

Table 2: Hypothetical Antifungal Activity of this compound

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans (ATCC 90028) | 32 | 64 |

| Aspergillus niger (ATCC 16404) | 64 | 128 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial and fungal strains

-

Spectrophotometer

-

Pipettes and sterile tips

Procedure:

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1280 µg/mL.

-

Preparation of Inoculum:

-

Bacteria: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Fungi: Culture fungi on Sabouraud Dextrose Agar (SDA) for 2-7 days. Harvest spores/cells and suspend in RPMI-1640 to a final concentration of 0.5 - 2.5 x 10^3 CFU/mL.

-

-

Serial Dilution:

-

Add 100 µL of the appropriate broth medium to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate. The final concentrations will range from 128 µg/mL to 0.125 µg/mL.

-

-

Inoculation: Add 10 µL of the standardized inoculum to each well.

-

Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Workflow for MBC/MFC Determination

Caption: Workflow for MBC/MFC Determination.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto fresh, drug-free agar plates (Mueller-Hinton Agar for bacteria, SDA for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways and Logical Relationships

While the precise mechanism of action for this compound is unknown, a hypothetical logical relationship for its evaluation as a potential antimicrobial drug is presented below.

Logical Flow for Antimicrobial Drug Evaluation

Caption: Logical workflow for the evaluation of a potential antimicrobial compound.

Conclusion

The provided application notes and protocols offer a foundational framework for initiating the investigation of this compound as a novel antimicrobial agent. Researchers are strongly encouraged to perform these experiments to generate empirical data and validate the hypothetical activities presented herein. Further studies to elucidate the mechanism of action and to assess the in vivo efficacy will be crucial in determining the therapeutic potential of this compound.

Application Notes and Protocols for N-(2-Fluorobenzoyl)morpholine in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its advantageous physicochemical and metabolic properties, which contribute to the favorable pharmacokinetic profiles of many bioactive molecules.[1][2][3] Its presence in numerous approved drugs underscores its importance in drug design and development.[2][4] N-(2-Fluorobenzoyl)morpholine is a synthetic organic compound that incorporates this key morpholine moiety, linked to a 2-fluorobenzoyl group. The introduction of a fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for screening in various biological assays.[5] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns, with a particular focus on its potential as a modulator of neurological targets, exemplified by Monoamine Oxidase B (MAO-B).

Potential Applications in High-Throughput Screening

Derivatives of morpholine have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][3][6][7] In the context of the central nervous system (CNS), morpholine-containing compounds are known to interact with various receptors and enzymes, such as kinases, cholinesterases, and monoamine oxidases.[4][6][8] Given the structural similarities of N-aroylmorpholine derivatives to known CNS-active agents, a primary application for this compound in HTS is the investigation of its activity against neurological targets.[8][9]

MAO-B is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[9] The following sections will detail a protocol for a fluorometric-based HTS assay to screen this compound for its inhibitory activity against MAO-B.

Data Presentation

While specific experimental data for this compound is not currently available in the public domain, the following table summarizes the inhibitory activity of structurally related morpholine-based compounds against MAO-B. This data is presented for illustrative purposes to indicate the potential range of activity that might be observed for compounds with a similar morpholine core structure.

| Compound ID | General Structure | Target | IC50 (µM) |

| MO-1 | Chalcone-Morpholine Derivative | MAO-B | 0.030 |

| MO-2 | Chalcone-Morpholine Derivative | MAO-B | 0.70 |

| MO-3 | Chalcone-Morpholine Derivative | MAO-B | 1.01 |

| MO-4 | Chalcone-Morpholine Derivative | MAO-B | 0.33 |

| MO-5 | Chalcone-Morpholine Derivative | MAO-B | 1.31 |

Experimental Protocols

High-Throughput Screening Protocol for MAO-B Inhibition

This protocol describes a robust, fluorescence-based assay suitable for screening this compound in a 384-well format.

1. Materials and Reagents:

-

This compound

-

Recombinant Human MAO-B Enzyme

-

MAO-B Assay Buffer

-

MAO-B Substrate

-

Fluorescent Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Positive Control Inhibitor (e.g., Pargyline)

-

DMSO (Dimethyl Sulfoxide)

-

384-well black, flat-bottom plates

2. Compound Handling and Dilution:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the stock solution in assay buffer containing a final DMSO concentration that does not exceed 1% in the final assay volume.

3. Assay Procedure:

-

Assay Plate Preparation: Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells of the 384-well plate.[9]

-

Enzyme Addition: Prepare the MAO-B enzyme solution in cold MAO-B Assay Buffer at the desired concentration. Add 20 µL of the enzyme solution to each well.[9]

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the pre-incubation of the enzyme with the inhibitors.[9]

-

Reaction Initiation: Prepare a master mix containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. Add 25 µL of the master mix to each well to initiate the enzymatic reaction.[9]

-

Incubation and Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.[9]

4. Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizations

Signaling Pathway

Caption: Role of MAO-B in dopamine metabolism and the point of inhibition.

Experimental Workflow

Caption: High-throughput screening workflow for MAO-B inhibition assay.

Logical Relationship

Caption: Logical relationship of the compound to its potential target and outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: N-(2-Fluorobenzoyl)morpholine as a Chemical Probe for Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to the potential use of N-(2-Fluorobenzoyl)morpholine as a chemical probe for target identification. This document outlines the synthesis, physicochemical properties, and a hypothetical mechanism of action for covalent target engagement. Detailed protocols for experimental workflows, including in-situ proteome reactivity profiling and competitive displacement assays, are provided to facilitate the exploration of this compound's utility in identifying and validating novel protein targets.

Introduction

The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology. Chemical probes are powerful tools in this process, enabling the elucidation of molecular mechanisms of action and the validation of new therapeutic targets. The morpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] Its incorporation into bioactive molecules has been shown to be advantageous for a wide range of biological activities.[2][3][4]

The 2-fluorobenzoyl moiety, on the other hand, presents an interesting opportunity for covalent ligand discovery. The fluorine atom can activate the aromatic ring for nucleophilic aromatic substitution (SNAAr), allowing the compound to form a stable covalent bond with nucleophilic residues (e.g., cysteine, lysine, tyrosine) on a target protein. This covalent and irreversible binding can be leveraged for various target identification strategies.

This document describes the potential application of this compound as a covalent chemical probe. We present its synthesis, key physicochemical properties, and detailed protocols for its application in target identification workflows.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂FNO₂ | PubChem CID: 84676634 |

| Molecular Weight | 209.22 g/mol | PubChem CID: 84676634 |

| IUPAC Name | (2-fluorophenyl)(morpholino)methanone | N/A |

| CAS Number | 1600281-31-9 | PubChem CID: 84676634 |

| Appearance | Off-white solid | [5] (by analogy) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate | General chemical knowledge |

Synthesis of this compound

This compound can be synthesized via two primary methods: acylation of morpholine with 2-fluorobenzoyl chloride or amide coupling between 2-fluorobenzoic acid and morpholine.[1] The acylation method is often preferred for its simplicity and high yields.[1]

Protocol 1: Synthesis via Acylation

-

Dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-fluorobenzoyl chloride (1.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Proposed Mechanism of Action for Target Identification

We hypothesize that this compound can act as an irreversible covalent probe through a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing fluorine atom on the benzoyl group activates the ipso-carbon for attack by a nucleophilic amino acid residue (e.g., Cys, Lys, Tyr) within the binding pocket of a target protein. This results in the formation of a stable covalent bond and the displacement of the fluoride ion.

Caption: Proposed mechanism of covalent target engagement by this compound.

Experimental Protocols for Target Identification

The following protocols describe how this compound can be used to identify its cellular targets.

In-situ Proteome Reactivity Profiling

This method aims to identify proteins that covalently react with the probe in a complex biological sample (e.g., cell lysate).

Caption: Workflow for in-situ proteome reactivity profiling.